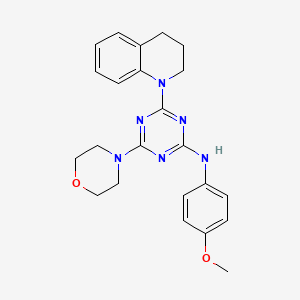

4-(3,4-dihydroquinolin-1(2H)-yl)-N-(4-methoxyphenyl)-6-morpholino-1,3,5-triazin-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(3,4-dihydroquinolin-1(2H)-yl)-N-(4-methoxyphenyl)-6-morpholino-1,3,5-triazin-2-amine is a useful research compound. Its molecular formula is C23H26N6O2 and its molecular weight is 418.501. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Chemistry: : Used in catalysis and as a building block for more complex molecular architectures.

Biology: : Studied for its potential antimicrobial and antifungal properties.

Medicine: : Investigated for its role in drug development, particularly as a potential pharmacophore in cancer therapy.

Industry: : Utilized in the synthesis of dyes, agrochemicals, and polymers.

Mechanism of Action: Mechanistically, it acts through multiple pathways depending on its application. For instance, in biological systems, it may inhibit specific enzymes or interfere with cellular signaling pathways by binding to target proteins. These actions can induce cell cycle arrest or apoptosis in cancer cells.

Comparison with Similar Compounds: When compared with compounds like quinoline derivatives, triazine compounds, and morpholine derivatives, 4-(3,4-dihydroquinolin-1(2H)-yl)-N-(4-methoxyphenyl)-6-morpholino-1,3,5-triazin-2-amine stands out for its combined pharmacophore properties that enhance its reactivity and specificity in biological applications.

Similar Compounds:

4-(3,4-dihydroquinolin-1-yl)-1,3,5-triazin-2-amine

N-(4-methoxyphenyl)-1,3,5-triazin-2-amine

3,4-dihydroquinoline derivatives

This multifaceted compound showcases a blend of quinoline and triazine chemistry, making it a significant subject of interest in ongoing scientific research.

Biologische Aktivität

The compound 4-(3,4-dihydroquinolin-1(2H)-yl)-N-(4-methoxyphenyl)-6-morpholino-1,3,5-triazin-2-amine is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure

The molecular formula of the compound is C20H23N5O2, with a molecular weight of approximately 365.43 g/mol. The structural components include a triazine core, a quinoline moiety, and a morpholino group, contributing to its pharmacological potential.

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer activity across various cancer cell lines. Notably, the compound has shown promising results against:

- MCF-7 (breast cancer)

- HCT-116 (colon cancer)

- HepG2 (liver cancer)

The half-maximal inhibitory concentration (IC50) values for these cell lines are as follows:

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 4.53 ± 0.30 |

| HCT-116 | 0.50 ± 0.080 |

| HepG2 | 3.01 ± 0.49 |

These values indicate potent antiproliferative effects, particularly in HCT-116 cells where the compound exhibits an IC50 value significantly lower than many standard chemotherapeutics .

The mechanism by which this compound exerts its anticancer effects involves several pathways:

- EGFR Inhibition : The compound demonstrates strong binding affinity to the epidermal growth factor receptor (EGFR), with an IC50 value of 61 nM. This inhibition leads to downstream effects on the PI3K/AKT/mTOR signaling pathway, crucial for cell proliferation and survival.

- Apoptosis Induction : The compound promotes apoptosis in cancer cells through modulation of pro-apoptotic and anti-apoptotic proteins.

- Cell Cycle Arrest : Studies suggest that treatment with this compound can induce cell cycle arrest at the G1 phase, preventing further proliferation of cancer cells .

Case Studies

Several case studies highlight the effectiveness of this compound in experimental models:

- In a study investigating its effects on HCT-116 cells, treatment resulted in a significant reduction in cell viability and increased markers of apoptosis after 24 hours of exposure.

- Another study demonstrated that when combined with other chemotherapeutic agents, this compound enhanced overall cytotoxicity against resistant cancer cell lines.

Eigenschaften

IUPAC Name |

4-(3,4-dihydro-2H-quinolin-1-yl)-N-(4-methoxyphenyl)-6-morpholin-4-yl-1,3,5-triazin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N6O2/c1-30-19-10-8-18(9-11-19)24-21-25-22(28-13-15-31-16-14-28)27-23(26-21)29-12-4-6-17-5-2-3-7-20(17)29/h2-3,5,7-11H,4,6,12-16H2,1H3,(H,24,25,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDLHJCSURMCERT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCCC4=CC=CC=C43)N5CCOCC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.